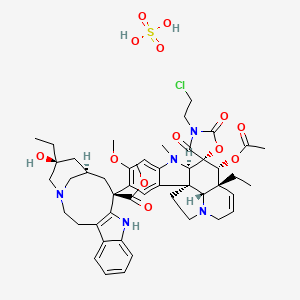

Vinzolidine sulfate

Vue d'ensemble

Description

Le sulfate de vinzolidine est un dérivé semi-synthétique de l'alcaloïde de la pervenche, la vinblastine. Il est unique parmi les alcaloïdes de la pervenche en raison de son absorption orale et de son activité antitumorale significative. Le sulfate de vinzolidine est principalement utilisé dans le traitement du cancer, où il exerce des effets cytotoxiques sur diverses cellules tumorales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du sulfate de vinzolidine implique la réaction de la vinblastine avec l'isocyanate de 2-chloroéthyle dans du benzène en reflux. Cette réaction produit le N-(2-chloroéthyl)carbamate correspondant, qui est ensuite cyclisé par reflux continu dans le même solvant .

Méthodes de production industrielle : La production industrielle du sulfate de vinzolidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit final est soumis à des contrôles de qualité rigoureux pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de vinzolidine subit diverses réactions chimiques, notamment :

Oxydation : Le sulfate de vinzolidine peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du sulfate de vinzolidine, modifiant ainsi ses propriétés chimiques.

Substitution : Le sulfate de vinzolidine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la substitution peut produire divers analogues substitués .

4. Applications de la recherche scientifique

Le sulfate de vinzolidine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude du comportement chimique des alcaloïdes de la pervenche.

Biologie : Le sulfate de vinzolidine est utilisé en recherche en biologie cellulaire pour étudier ses effets sur la division cellulaire et l'apoptose.

Médecine : Il est largement utilisé dans la recherche et le traitement du cancer en raison de son activité antitumorale puissante.

Industrie : Le sulfate de vinzolidine est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux

5. Mécanisme d'action

Le mécanisme d'action du sulfate de vinzolidine implique l'inhibition de la polymérisation de la tubuline en microtubules. Cette inhibition perturbe la formation du fuseau mitotique, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Le sulfate de vinzolidine cible les microtubules, qui sont essentiels à la division cellulaire, exerçant ainsi ses effets cytotoxiques .

Composés similaires :

Vinblastine : Le composé parent dont est dérivé le sulfate de vinzolidine.

Vincristine : Un autre alcaloïde de la pervenche présentant une activité antitumorale similaire.

Vindésine : Un dérivé semi-synthétique de la vinblastine présentant des propriétés pharmacologiques distinctes.

Vinorelbine : Un nouvel alcaloïde de la pervenche présentant une efficacité clinique améliorée.

Comparaison : Le sulfate de vinzolidine est unique en raison de son absorption orale et de son activité antitumorale significative. Comparé à la vinblastine, le sulfate de vinzolidine a un spectre d'activité plus large et une meilleure biodisponibilité. La vincristine et la vindésine présentent également une activité antitumorale, mais diffèrent dans leurs profils pharmacocinétiques et de toxicité. La vinorelbine, quant à elle, a montré une efficacité clinique améliorée et des effets secondaires réduits par rapport aux autres alcaloïdes de la pervenche .

Applications De Recherche Scientifique

Vinzolidine sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the chemical behavior of vinca alkaloids.

Biology: this compound is employed in cell biology research to investigate its effects on cell division and apoptosis.

Medicine: It is extensively used in cancer research and treatment due to its potent antitumor activity.

Industry: this compound is used in the pharmaceutical industry for the development of new anticancer drugs

Mécanisme D'action

The mechanism of action of vinzolidine sulfate involves the inhibition of tubulin polymerization into microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This compound targets the microtubules, which are essential for cell division, thereby exerting its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Vinblastine: The parent compound from which vinzolidine sulfate is derived.

Vincristine: Another vinca alkaloid with similar antitumor activity.

Vindesine: A semisynthetic derivative of vinblastine with distinct pharmacological properties.

Vinorelbine: A newer vinca alkaloid with improved clinical efficacy.

Comparison: this compound is unique due to its oral absorbability and significant antitumor activity. Compared to vinblastine, this compound has a broader spectrum of activity and better bioavailability. Vincristine and vindesine also exhibit antitumor activity but differ in their pharmacokinetics and toxicity profiles. Vinorelbine, on the other hand, has shown improved clinical efficacy and reduced side effects compared to other vinca alkaloids .

Activité Biologique

Vinzolidine sulfate is a semisynthetic vinca alkaloid that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity primarily through its interaction with tubulin, leading to the disruption of microtubule dynamics, which is crucial for cell division.

This compound operates by binding to tubulin, stabilizing the microtubules and preventing their disassembly. This action inhibits mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is akin to that of other vinca alkaloids like vincristine and vinblastine, which are well-established in cancer therapy.

Key Mechanistic Insights:

- Microtubule Stabilization : this compound binds to tubulin, preventing the normal assembly and disassembly processes, which are essential for mitotic spindle formation during cell division .

- Cell Cycle Arrest : By disrupting mitotic processes, this compound causes cells to accumulate in the metaphase stage, ultimately leading to programmed cell death .

In vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against human neuroblastoma cells, indicating its potential use in treating pediatric cancers .

Case Studies

A phase I clinical trial investigated the pharmacokinetics and safety profile of this compound. The study reported promising anti-tumor activity with manageable toxicity levels, paving the way for further phase II studies targeting specific cancer types .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a favorable absorption rate when administered intravenously. The compound's half-life and distribution suggest effective delivery to tumor sites, enhancing its therapeutic potential .

Combination Therapies

Recent research has explored this compound in combination with other therapeutic agents. For example, combining it with liposome-encapsulated formulations has been studied to enhance bioavailability and reduce systemic toxicity. This strategy aims to overcome multidrug resistance often encountered in cancer treatment .

Propriétés

Numéro CAS |

67699-41-6 |

|---|---|

Formule moléculaire |

C48H60ClN5O13S |

Poids moléculaire |

982.5 g/mol |

Nom IUPAC |

methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C48H58ClN5O9.H2O4S/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48;1-5(2,3)4/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3;(H2,1,2,3,4)/t29-,38-,39+,40+,44-,45+,46+,47-,48-;/m0./s1 |

Clé InChI |

LPDLEICKXUVJHW-QJILNLRNSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

SMILES isomérique |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

SMILES canonique |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Vinzolidine sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.